4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Chemical Probe Kinase Inhibitor Structure-Activity Relationship

This 3,4-dimethoxybenzoyl-substituted piperazinyl-pyrimidine is a high-priority candidate for kinase inhibitor screening decks due to class-level evidence of selective oncogenic mutant kinase targeting (e.g., PDGFR, KIT). Its unexplored structure offers novel IP potential for drug-resistant cancer programs. The established sensitivity of MDA-MB-468 TNBC cells to close analogs creates a strong rationale for direct testing as a chemical probe. Supplied at 95% purity for preclinical research; ideal for SAR programs in immuno-oncology or inflammatory diseases. Inquire now for competitive bulk pricing and immediate stock verification.

Molecular Formula C24H26N4O4
Molecular Weight 434.496
CAS No. 946324-31-8
Cat. No. B2890443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
CAS946324-31-8
Molecular FormulaC24H26N4O4
Molecular Weight434.496
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C24H26N4O4/c1-17-25-22(16-23(26-17)32-19-7-5-4-6-8-19)27-11-13-28(14-12-27)24(29)18-9-10-20(30-2)21(15-18)31-3/h4-10,15-16H,11-14H2,1-3H3
InChIKeyYYNGCYHGTXDNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (946324-31-8) Procurement: Key Specifications and Research Profile


4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine (CAS 946324-31-8) is a synthetic small molecule (MF: C24H26N4O4, MW: 434.496 g/mol) featuring a phenoxypyrimidine core linked to a piperazine ring, which is further substituted with a 3,4-dimethoxybenzoyl group . It belongs to the piperazinyl-pyrimidine class, a family explored in preclinical research for kinase inhibition and other biological activities [1]. The compound is commercially available from various research chemical suppliers, typically at 95% purity . Direct, peer-reviewed data on its specific biological targets and potency are extremely limited, making its research profile largely defined by class-level inferences.

Risks of Analog Substitution for 4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine in Research Protocols


The piperazinyl-pyrimidine scaffold is known for 'activity cliffs,' where minor structural modifications can drastically alter target selectivity and potency. For instance, research on closely related analogs reveals that compounds within this class can exhibit a selective tendency to target specific kinase subfamilies, such as PDGFR, CK1, and RAF, but that this selectivity is highly sensitive to the substitution pattern [1]. Specifically, a comparator compound (designated '4' in the literature) with a different substitution pattern showed potent inhibition of oncogenic mutant forms of PDGFR family kinases, a property not generalizable to all piperazinyl-pyrimidines [1]. Therefore, substituting 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine with a structurally similar analog without direct comparative data carries a high risk of altering the biological profile in an unpredictable manner.

Head-to-Head Quantitative Evidence for Selecting 4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine


Structural Differentiation from Closest Screening Library Analog (SC-9326864)

The target compound's structure is differentiated from a closely available screening analog, Hit2Lead SC-9326864, by the substitution at the pyrimidine's 6-position. The target compound contains a phenoxy group, whereas SC-9326864 features a piperidinyl group . This single substitution change is predicted to alter the molecule's lipophilicity and potential for aromatic interactions. The calculated partition coefficient (LogP) for SC-9326864 is 2.83, while the phenoxy-substituted target compound is expected to be more lipophilic due to the additional aromatic ring, though an experimentally measured LogP is not reported. In piperazinyl-pyrimidine kinase inhibitors, variations at this position have been shown to direct selectivity towards different kinase subfamilies, such as PDGFR versus CK1 [1].

Chemical Probe Kinase Inhibitor Structure-Activity Relationship

Potential Kinase Selectivity Profile Inferred from Piperazinyl-Pyrimidine Class

In the absence of direct target engagement data for 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine, its potential biological profile can be inferred from a study on a series of piperazinyl-pyrimidine derivatives. In that study, a key analog (compound '4') demonstrated selective binding and functional inhibition of certain KIT and PDGFRA mutants over their wild-type isoforms, a feature linked to its potential in treating resistant tumors [1]. Meanwhile, another analog (compound '15') exhibited potent growth inhibition (GI50) against the MDA-MB-468 triple-negative breast cancer cell line [1]. These findings highlight the scaffold's potential for selective kinase inhibition, though the specific selectivity of the target compound remains uncharacterized.

Cancer Research Kinase Profiling PDGFR Triple-Negative Breast Cancer

Physicochemical Differentiation from Structurally Similar CCR4 Antagonist Scaffolds

A patent (EP2805947B1) describes a series of piperazinyl pyrimidine derivatives as CCR4 antagonists, a target in immuno-oncology and allergic inflammation [1]. The core scaffold in these patented compounds is conserved, but the target compound's 3,4-dimethoxybenzoyl and phenoxy substitutions are distinct from the exemplified structures, which often contain halogenated benzyl groups [1]. This structural divergence suggests that the target compound was likely not profiled within that specific CCR4 antagonist program and may possess a different selectivity profile. No quantitative CCR4 antagonism data is available for the target compound to enable a direct comparison.

Immuno-Oncology CCR4 Antagonist Drug Discovery

Recommended Research Applications Based on Evidence Profile for 4-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine


Focused Kinase Inhibitor Screening Libraries for Resistant Tumors

Based on the class-level evidence that piperazinyl-pyrimidine analogs can selectively target oncogenic mutant kinases (e.g., KIT, PDGFRA) over wild-type forms [1], this compound is a high-priority candidate for inclusion in kinase inhibitor screening decks. Its unexplored structure makes it a potential source of novel intellectual property for programs targeting drug-resistant cancers, provided that its selectivity and potency are first established through rigorous profiling.

Triple-Negative Breast Cancer (TNBC) Chemical Probe Development

The demonstrated sensitivity of the MDA-MB-468 TNBC cell line to a closely related piperazinyl-pyrimidine analog (compound '15') [1] creates a strong rationale for testing this compound's effect on the same cell line. As the molecular determinants of this sensitivity are not fully elucidated, this compound can serve as a chemical probe to dissect the structure-activity relationships governing TNBC growth inhibition, potentially identifying a new therapeutic vulnerability.

SAR Expansion of the CCR4 Antagonist Pharmacophore

The core scaffold's association with CCR4 antagonism in the patent literature [2] justifies the synthesis and evaluation of this specific analog. Its distinct 3,4-dimethoxybenzoyl and phenoxy groups make it a valuable addition to a SAR program focused on improving the potency, selectivity, or pharmacokinetic properties of this chemokine receptor antagonist class for applications in immuno-oncology or inflammatory diseases.

Quote Request

Request a Quote for 4-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.